![molecular formula C13H11N3O2S B2889705 2-cyano-3-(furan-2-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide CAS No. 1798420-79-7](/img/structure/B2889705.png)
2-cyano-3-(furan-2-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The furan ring is aromatic and therefore relatively stable, but it can undergo electrophilic aromatic substitution reactions. The thiazole ring is also aromatic and can undergo similar reactions. The cyano group can act as a nucleophile or be converted into other functional groups. The amide group can participate in various reactions such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar cyano and amide groups could make this compound soluble in polar solvents. The compound could have a relatively high melting point due to the presence of the aromatic rings and the ability to form hydrogen bonds .Applications De Recherche Scientifique
Synthesis and Reactivity in Heterocyclic Chemistry
A notable application of compounds similar to "2-cyano-3-(furan-2-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide" lies in the field of heterocyclic chemistry. These compounds are utilized as precursors in the synthesis of a diverse array of heterocyclic compounds. For example, the synthesis of 3-amino-4-(1-amino-2-cyanovinyl)furazans demonstrates how such compounds can undergo condensation reactions to form polyfunctional enaminonitriles. These intermediates are crucial for the synthesis of pyrazoles and annulated derivatives of furazano[3,4-b]pyridines and furazano[3,4-b]pyrimidines, showcasing their role in the development of novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Strizhenko et al., 2020).
Green Chemistry and Biocatalysis
Another significant application is in the realm of green chemistry and biocatalysis, where these compounds are substrates for enantioselective reactions. For instance, the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi highlights an eco-friendly approach to synthesizing chiral compounds. This process not only exemplifies the use of renewable biocatalysts but also contributes to the advancement of sustainable chemical synthesis by achieving high yields and enantioselectivity in the production of (R)-2-cyano-3-(furan-2-yl)propanamide (Jimenez et al., 2019).
Molecular and Electronic Characterization
Research into the molecular and electronic characterization of thiazole-based heterocyclic amides, such as N-(thiazol-2-yl)furan-2-carboxamide, has been conducted to explore their structural, electronic properties, and antimicrobial activity. Through experimental methods like IR, NMR, and XRD, alongside theoretical density functional theory (DFT) modelling, these studies provide insights into the compound's potential for pharmaceutical applications. This multidisciplinary approach combining chemistry with computational modeling significantly advances our understanding of the structure-activity relationships in these compounds (Cakmak et al., 2022).
Mécanisme D'action
Mode of Action
It’s known that similar compounds can undergo various chemical reactions, such as the diels–alder reactions , which can lead to changes in the structure and function of the target molecules.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, high temperatures can increase the rate of chemical reactions, while changes in pH can affect the ionization state of the compound, influencing its absorption and distribution.
Propriétés
IUPAC Name |
2-cyano-3-(furan-2-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-9-8-19-12(16-9)7-15-13(17)10(6-14)5-11-3-2-4-18-11/h2-5,8H,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTHXMJMNMFEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC(=O)C(=CC2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2889622.png)

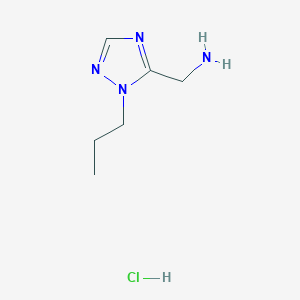
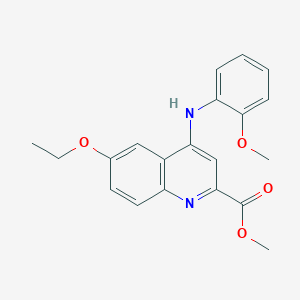
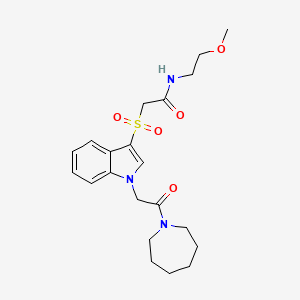
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2889631.png)
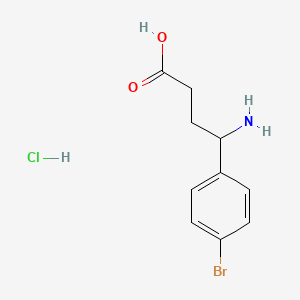
![N-1,3-benzodioxol-5-yl-2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2889633.png)
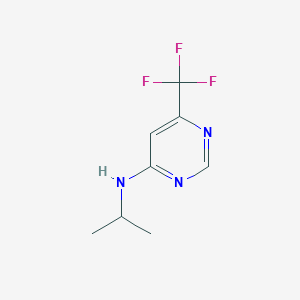
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2889637.png)
![5-ethyl-3-oxo-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2889638.png)

![5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2889640.png)
![3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2889643.png)